Trimethyl orthoacetate

Description

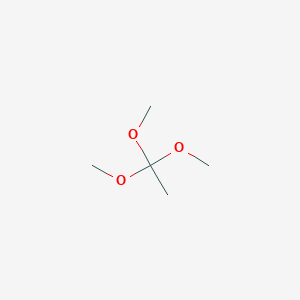

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPNBNXLBDFELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027400 | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1445-45-0 | |

| Record name | Trimethyl orthoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H7A3FK37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trimethyl Orthoacetate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthoacetate (TMOA), systematically named 1,1,1-trimethoxyethane, is a versatile and reactive organic compound widely utilized in synthetic organic chemistry. As an orthoester, it serves as a valuable precursor and intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features, comprising a central carbon atom bonded to three methoxy (B1213986) groups and a methyl group, confer upon it a distinct reactivity profile. This technical guide provides an in-depth overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic ethereal odor.[1][2] It is sensitive to moisture and air and should be handled under anhydrous conditions to prevent decomposition.[3] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂O₃ | [4] |

| Molecular Weight | 120.15 g/mol | [5] |

| CAS Number | 1445-45-0 | [3] |

| Appearance | Clear, colorless to slightly brown liquid | [6] |

| Boiling Point | 107-109 °C (lit.) | [1][5][6] |

| Density | 0.944 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.388 (lit.) | [5][6] |

| Flash Point | 13 °C (55.4 °F) | [7] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, toluene (B28343), and ethyl acetate (B1210297). | [1] |

| Stability | Moisture and air sensitive. | [3] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity underpins its utility in a variety of organic transformations.

Hydrolysis

Orthoesters, including this compound, are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[8] The hydrolysis of this compound produces methyl acetate and methanol (B129727). This reaction is a key consideration for its handling and storage, as exposure to moisture will lead to its decomposition.

Johnson-Claisen Rearrangement

A cornerstone application of this compound is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[9] This[10][10]-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester, such as this compound, in the presence of a catalytic amount of a weak acid (e.g., propionic acid) to produce a γ,δ-unsaturated ester.[2] The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate formed in situ.

Protecting Group for Carboxylic Acids

This compound can be employed as a protecting group for carboxylic acids, converting them into their corresponding methyl esters. This transformation is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other esterification methods. The protection is typically achieved by reacting the carboxylic acid with this compound under acidic catalysis. Deprotection can be accomplished by acid- or base-catalyzed hydrolysis.

Transesterification and Reactions with Amines

This compound can undergo transesterification with other alcohols, particularly diols, to form cyclic orthoesters. It also reacts with amines, especially amine hydrochlorides, to yield N-acetylated products, providing a convenient method for the formation of amides.[1]

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Johnson-Claisen Rearrangement of an Allylic Alcohol

This protocol is a general procedure for the Johnson-Claisen rearrangement.

Materials:

-

Allylic alcohol

-

This compound (TMOA)

-

Propionic acid (catalyst)

-

Anhydrous toluene or xylene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and workup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent) and this compound (3.0-5.0 equivalents).

-

Add a catalytic amount of propionic acid (e.g., 0.05 equivalents).

-

Heat the reaction mixture to reflux (typically 110-140 °C) in an oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Protection of a Carboxylic Acid as a Methyl Ester

This protocol describes a general method for the esterification of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid

-

This compound (TMOA)

-

Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

-

Anhydrous solvent (e.g., methanol or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for stirring and workup

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound (1.5-3.0 equivalents).

-

Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of PTSA).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the methyl ester.

-

If necessary, purify the product by distillation or chromatography.

Protocol 3: Hydrolysis of this compound (Illustrative)

This protocol illustrates the general conditions for the hydrolysis of an orthoester.

Materials:

-

This compound (TMOA)

-

Dilute aqueous acid (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).

-

Add the dilute aqueous acid to the solution.

-

Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by GC, observing the disappearance of the starting material and the appearance of methyl acetate and methanol.

-

Upon completion, neutralize the acid with saturated sodium bicarbonate solution.

-

Extract the methyl acetate with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent to isolate the methyl acetate.

Conclusion

This compound is a highly valuable reagent in organic synthesis, offering efficient routes to a variety of important functional groups and molecular scaffolds. Its reactivity in the Johnson-Claisen rearrangement, its utility as a protecting group for carboxylic acids, and its participation in transesterification and amidation reactions make it an indispensable tool for chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the development of new chemical entities.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol [ouci.dntb.gov.ua]

- 6. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ortho ester - Wikipedia [en.wikipedia.org]

- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Trimethyl Orthoacetate from Acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: Trimethyl orthoacetate (TMOA), also known as 1,1,1-trimethoxyethane, is a valuable orthoester with significant applications as an intermediate in the synthesis of pharmaceuticals, pesticides, food additives, and coatings.[1][2][3] This technical guide provides a comprehensive overview of the predominant synthesis method for this compound, which proceeds from acetonitrile (B52724) and methanol (B129727) via the Pinner reaction. The document details the underlying reaction mechanism, provides in-depth experimental protocols derived from scientific literature and patents, and presents quantitative data in structured tables for comparative analysis. Furthermore, key processes and chemical pathways are illustrated using detailed diagrams to facilitate a deeper understanding of the synthesis.

Core Reaction and Mechanism

The synthesis of this compound from acetonitrile is primarily achieved through the Pinner reaction, a classic method for preparing orthoesters from nitriles and alcohols under acidic conditions.[4] The process is typically conducted in two distinct stages:

-

Formation of the Pinner Salt: Acetonitrile reacts with methanol in the presence of anhydrous hydrogen chloride (HCl) to form the key intermediate, methyl acetimidate hydrochloride. This salt is often referred to as an imino ether hydrochloride or Pinner salt.[1][4][5]

-

Alcoholysis of the Pinner Salt: The isolated or in-situ generated methyl acetimidate hydrochloride subsequently undergoes alcoholysis with excess methanol to yield the final product, this compound, along with ammonium (B1175870) chloride as a byproduct.[4][6]

The overall reaction is as follows: CH₃CN + 3 CH₃OH + HCl → CH₃C(OCH₃)₃ + NH₄Cl

The mechanism begins with the protonation of the nitrile nitrogen by HCl, which significantly increases the electrophilicity of the nitrile carbon.[7][8] This allows for the nucleophilic attack of a methanol molecule, forming a protonated imido ester. This intermediate, the Pinner salt, is then subjected to further nucleophilic attack by two additional methanol molecules, ultimately leading to the formation of the orthoester and the elimination of an ammonium salt.[4][7]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Mechanism of Trimethyl Orthoacetate Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of trimethyl orthoacetate, a key intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1][2] The document details the prevalent synthetic route, the Pinner reaction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Mechanism: The Pinner Reaction

The industrial synthesis of this compound is predominantly achieved through the Pinner reaction, an acid-catalyzed process involving the reaction of a nitrile with an alcohol.[3][4] This reaction, first described by Adolf Pinner in 1877, proceeds in two main stages: the formation of an imino ester salt (commonly known as a Pinner salt), followed by alcoholysis of this intermediate to yield the final orthoester.[3][5]

Stage 1: Formation of the Pinner Salt (Methyl Acetimidate Hydrochloride)

The first stage involves the reaction of acetonitrile (B52724) with methanol (B129727) in the presence of a strong acid, typically dry hydrogen chloride (HCl) gas.[5] The mechanism is as follows:

-

Protonation of the Nitrile: The nitrogen atom of the acetonitrile molecule is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: A molecule of methanol acts as a nucleophile and attacks the activated nitrile carbon.

-

Deprotonation: The resulting intermediate is deprotonated to form the neutral imino ester.

-

Salt Formation: In the presence of excess HCl, the imino ester is protonated to form the stable methyl acetimidate hydrochloride salt, also known as the Pinner salt.[4] This salt often precipitates from the reaction mixture, especially at low temperatures.[3]

This initial stage is typically conducted at low temperatures (-20°C to 5°C) to ensure the stability of the Pinner salt and prevent side reactions.[1][6]

Stage 2: Alcoholysis of the Pinner Salt

The second stage is the conversion of the isolated or in-situ generated Pinner salt to this compound. This is achieved by reacting the Pinner salt with an excess of methanol.

-

Nucleophilic Addition: Two additional molecules of methanol sequentially attack the electrophilic carbon of the protonated imino ester.

-

Elimination: An ammonia (B1221849) molecule is eliminated, and subsequent proton transfers occur.

-

Final Product Formation: The process results in the formation of the stable this compound.

This alcoholysis step is generally carried out at a slightly elevated temperature (25-40°C) to drive the reaction to completion.[6][7] The pH of the reaction mixture is often adjusted to a weakly acidic range (pH 5-6.5) to facilitate the reaction.[1][6]

Reaction Pathway and Mechanism

The following diagrams illustrate the overall reaction workflow and the detailed step-by-step chemical mechanism for the formation of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Pinner Reaction [drugfuture.com]

- 6. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]

- 7. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]

Trimethyl orthoacetate CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trimethyl orthoacetate, a versatile reagent in organic synthesis. It covers the fundamental physical and chemical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its synthetic pathway and utility in the Johnson-Claisen rearrangement. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties of this compound

This compound, systematically named 1,1,1-trimethoxyethane, is a clear, colorless liquid with a characteristic ethereal odor.[1] Its unique structural features make it a valuable reagent in a variety of organic transformations.

Chemical Identification

-

Synonyms: 1,1,1-Trimethoxyethane, Orthoacetic acid trimethyl ester, Methyl orthoacetate[2][3][4][7][8]

Physical Constants

A summary of the key physical constants of this compound is presented in the table below for easy reference and comparison.

| Physical Constant | Value | Reference(s) |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 107-109 °C | [1][2][9][10][11] |

| Melting Point | -58 °C | [10] |

| Density | 0.944 g/mL at 25 °C | [1][2][9][11] |

| Refractive Index (n20/D) | 1.387 - 1.389 | [1][2][3][10] |

| Flash Point | 15 - 16 °C | [3][11] |

| Solubility | Insoluble in water; soluble in ethanol, ether, toluene (B28343), ethyl acetate, and carbon tetrachloride.[1] | [1] |

| Vapor Pressure | 20 hPa at 20 °C | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the Johnson-Claisen rearrangement.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.

Reaction: CH₃CN + 3CH₃OH + HCl → CH₃C(OCH₃)₃ + NH₄Cl

Materials:

-

Anhydrous acetonitrile (B52724)

-

Anhydrous methanol (B129727)

-

Dry hydrogen chloride gas

-

A non-polar solvent (e.g., carbon tetrachloride or n-hexane)

-

28% Sodium methoxide (B1231860) in methanol solution

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, add anhydrous acetonitrile, anhydrous methanol, and the non-polar solvent.

-

Acidification: Cool the mixture to a temperature between -20 °C and -5 °C.[12] Slowly bubble dry hydrogen chloride gas through the solution while maintaining the low temperature. The molar ratio of acetonitrile to methanol to hydrogen chloride should be approximately 1:1.5:1.2.[12]

-

Formation of Imino Ether Hydrochloride: After the addition of HCl is complete, continue stirring the mixture at 0-5 °C for 12 hours to facilitate the formation of the crude imino ether hydrochloride intermediate.[1]

-

Alcoholysis and Neutralization: Add an additional 2-4 molar equivalents of anhydrous methanol (based on the initial amount of acetonitrile).[12] Adjust the pH of the reaction mixture to 5.0-6.5 using a 28% sodium methoxide in methanol solution.[1][12] The alcoholysis is then carried out by stirring at 25-40 °C for 3-5 hours.[12]

-

Work-up and Purification: Cool the reaction mixture and filter to remove the precipitated ammonium (B1175870) chloride. The filtrate is then subjected to fractional distillation. The non-polar solvent is first removed, and the fraction collected at 107-110 °C is the purified this compound.[1] This process can achieve yields of up to 90%.[1]

Caption: Synthesis of this compound via the Pinner Reaction.

Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester, such as this compound, in the presence of a weak acid catalyst.

Reaction: R-CH=CH-CH₂OH + CH₃C(OCH₃)₃ → R-CH(CH=CH₂)-CH₂COOCH₃ + 2CH₃OH

Materials:

-

Allylic alcohol

-

This compound (in excess)

-

Propionic acid (catalytic amount)

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the allylic alcohol in the anhydrous solvent.

-

Addition of Reagents: Add a significant excess of this compound (typically 3-5 equivalents) to the solution, followed by a catalytic amount of propionic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess this compound and solvent are removed under reduced pressure. The resulting crude γ,δ-unsaturated ester can then be purified by column chromatography.

Caption: The Johnson-Claisen Rearrangement using this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it has been utilized in the preparation of prodrugs for the antiviral agent penciclovir (B1679225). Specifically, it is used in the synthesis of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines.[9] In this synthesis, this compound is used to introduce a mono-O-acetyl group to 6-deoxypenciclovir (B18198) in the presence of p-toluenesulfonic acid.[9] This modification is a key step in creating prodrugs with potentially improved bioavailability.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is moisture-sensitive and will hydrolyze in the presence of water.[13] Store in a cool, dry, and well-ventilated area away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with a range of applications, particularly in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and established protocols for its synthesis and use in key reactions like the Johnson-Claisen rearrangement are readily available. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this compound in their work.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5399778A - Process for the preparation of ketals - Google Patents [patents.google.com]

- 6. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 7. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines and 2-amino-9-(3-alkoxycarbonyloxymethyl-4-alkoxycarbonyloxybut-1- yl)purines as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. name-reaction.com [name-reaction.com]

- 12. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]

- 13. scilit.com [scilit.com]

Solubility of Trimethyl Orthoacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthoacetate (TMOA), with the chemical formula CH₃C(OCH₃)₃, is a versatile organic compound widely utilized as a reagent and intermediate in various synthetic processes within the pharmaceutical and agrochemical industries.[1] Its efficacy in these applications is often intrinsically linked to its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, details experimental protocols for solubility determination, and outlines the fundamental synthesis pathway.

Core Concepts: Solubility and Miscibility

In the context of this guide, "solubility" refers to the ability of a solute (this compound) to dissolve in a solvent to form a homogeneous solution. When a liquid solute dissolves completely in a liquid solvent in all proportions, they are termed "miscible." Much of the available data for this compound's interaction with organic solvents points towards miscibility, indicating a high degree of solubility.

Qualitative and Quantitative Solubility Data

While precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions from various chemical data sources provide valuable insights into its behavior. The following table summarizes the known solubility characteristics of this compound.

| Solvent | CAS Number | Qualitative Solubility | Quantitative Data (at 25°C) |

| Ethanol | 64-17-5 | Miscible[1][2] | Not Available |

| Diethyl Ether | 60-29-7 | Miscible[1][2] | Not Available |

| Toluene | 108-88-3 | Soluble[1] | Not Available |

| Ethyl Acetate | 141-78-6 | Soluble[1] | Not Available |

| Carbon Tetrachloride | 56-23-5 | Soluble[1] | Not Available |

| Chloroform | 67-66-3 | Sparingly Soluble[3] | Not Available |

| Methanol (B129727) | 67-56-1 | Slightly Soluble[3] | Not Available |

| Water | 7732-18-5 | Insoluble, Hydrolyzes[1][3][4] | Not Available |

Note: "Miscible" implies that the two liquids are soluble in each other in all proportions.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols describe standard methods that can be employed to quantitatively determine the solubility of this compound in various organic solvents.

General Protocol for Determining Solubility of a Liquid in a Liquid

This method, often referred to as the "shake-flask" method, is a common technique for determining the equilibrium solubility of a substance.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of this compound is necessary to ensure saturation.

-

Place the container in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

-

Dilute the withdrawn sample with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated analytical technique, such as gas chromatography (GC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample, calculate the original concentration in the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or mole fraction.

-

Synthesis of this compound: The Pinner Reaction

This compound is commonly synthesized via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which is then alcoholyzed to yield the orthoester.

The key steps in the synthesis of this compound from acetonitrile (B52724) and methanol are:

-

Formation of the Nitrilium Ion: Acetonitrile is protonated by a strong acid, typically anhydrous hydrogen chloride (HCl), to form a highly electrophilic nitrilium ion.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the carbon of the nitrilium ion.

-

Formation of the Pinner Salt: The resulting intermediate is an imino ether hydrochloride, commonly referred to as a Pinner salt.

-

Alcoholysis: The Pinner salt then reacts with additional methanol to undergo alcoholysis, leading to the formation of this compound and ammonium (B1175870) chloride.

References

Trimethyl orthoacetate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Trimethyl Orthoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMОA), also known as 1,1,1-trimethoxyethane, is a versatile reagent widely utilized in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and other specialty chemicals.[1] Its utility stems from its function as an efficient acylating agent.[1] However, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2][3] It is a highly flammable liquid and vapor, can cause serious eye irritation, and may provoke an allergic skin reaction.[2][3][4]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 1445-45-0 | [2][3][8] |

| Molecular Formula | C5H12O3 | [1][2][8] |

| Molecular Weight | 120.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [8] |

| Odor | Irritating | [8] |

| Boiling Point | 107 - 109 °C | [8] |

| Flash Point | 13 - 16 °C (55.4 - 60.8 °F) | [1][2] |

| Density | 0.944 g/mL at 25 °C | |

| Refractive Index | 1.388 | [2] |

| Stability | Moisture and air sensitive | [2][3][8] |

Toxicological Information

The toxicological profile of this compound indicates that while it does not present a high acute toxicity hazard based on current information, appropriate precautions must be taken to avoid exposure.[3][8]

| Route of Exposure | Endpoint | Species | Value | Source(s) |

| Oral | LD50 | Rat | > 2000 mg/kg bw, 24hr | [3] |

| Dermal | LD50 | Rat | > 2000 mg/kg bw, 24h | [3] |

Note on Experimental Protocols: The provided toxicological data is based on standardized tests (e.g., OECD Test Guidelines). However, detailed experimental methodologies for these specific studies are not publicly available in the cited safety data sheets. Researchers should refer to the relevant testing guidelines for comprehensive protocols.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][4][10]

-

Ground and bond containers when transferring material to prevent static discharge.[4][9][11]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7][9]

-

Do not eat, drink, or smoke when using this product.[10]

-

Wash hands thoroughly after handling.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9][10]

-

The product is moisture and air-sensitive; store under an inert atmosphere if necessary for long-term stability.[2][3][8]

Logical Workflow for Handling this compound

Caption: Standard operating procedure for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][9] Flame-retardant antistatic protective clothing is recommended.[7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[2][3]

First-Aid Measures

In the event of exposure, immediate first aid is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3][8]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[2][3][4] Remove contaminated clothing and wash it before reuse.[4]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a poison center or a doctor if you feel unwell.[2][4][11]

First-Aid Response Flowchart

Caption: Decision-making guide for first-aid response to exposure.

Fire-Fighting Measures

This compound is highly flammable and presents a significant fire hazard.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][3][4] Water mist may be used to cool closed containers.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3][9] Containers may explode when heated.[2][3][9] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and methanol.[2][3]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][9]

Accidental Release Measures

In case of a spill or leak, immediate and appropriate action is necessary to prevent the situation from escalating.

-

Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[2] Remove all sources of ignition.[2][9] Avoid contact with skin and eyes.[4]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[4][7][10]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material such as dry sand or earth and place it into a chemical waste container.[4][9] Use spark-proof tools and explosion-proof equipment during cleanup.[2][10]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2] Do not empty into drains.[3] Waste materials should be handled by a licensed waste disposal company.

Conclusion

This compound is a valuable chemical reagent, but its hazardous properties demand respect and careful management. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks and ensure a safe working environment. Always consult the most current Safety Data Sheet (SDS) before use and ensure all personnel are trained on the appropriate handling and emergency procedures.

References

- 1. This compound at Latest Price, this compound Supplier [antareschempvtltd.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. This compound Manufacturers, with SDS [mubychem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound(1445-45-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. fishersci.de [fishersci.de]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Industrial Production of Trimethyl Orthoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl orthoacetate (TMOA), also known as 1,1,1-trimethoxyethane, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its utility as a building block in organic synthesis underscores the importance of efficient and scalable industrial production methods. This technical guide provides an in-depth overview of the predominant industrial synthesis route for this compound, detailing the underlying chemistry, process parameters, and purification techniques. The primary focus is on the Pinner reaction of acetonitrile (B52724) and methanol (B129727), which is the most commercially viable method. Alternative synthesis pathways are also briefly discussed. This document aims to serve as a comprehensive resource, providing detailed experimental protocols and quantitative data to facilitate a deeper understanding and practical application of these manufacturing processes.

Introduction

This compound (CAS No. 1445-45-0) is a colorless, transparent liquid with a chemical formula of C5H12O3.[3][4] It is soluble in organic solvents such as ethanol (B145695) and ether.[5] The compound is a key raw material for producing food additives, coatings, and is notably used as an intermediate in the synthesis of various pharmaceuticals and pyrethroid pesticides like cypermethrin.[1][2] The core of its synthetic utility lies in its ability to react with carboxylic acids to efficiently form esters, which are crucial functionalities in drug delivery and agrochemical applications.

The most established industrial production method is based on the Pinner reaction, which involves the reaction of acetonitrile with methanol in the presence of hydrogen chloride.[6][7] This process is typically carried out in two main stages: the formation of an imino ether hydrochloride salt, followed by alcoholysis to yield the final orthoester.[8][9] While the fundamental chemistry is straightforward, process optimization to achieve high yields and purity is critical for industrial-scale production. Key challenges include managing the hygroscopic nature of the reactants and intermediates, as water can lead to undesirable side reactions and reduce yield.[8]

Primary Industrial Synthesis: The Pinner Reaction

The industrial synthesis of this compound from acetonitrile and methanol is a two-step process.

Step 1: Formation of Ethylimino Methyl Ether Hydrochloride

In the first step, dry hydrogen chloride gas is passed through a cooled solution of acetonitrile and methanol in a non-polar solvent. This reaction forms the intermediate, ethylimino methyl ether hydrochloride (also referred to as alkyliminoacetate hydrochloride).[8][10]

Step 2: Alcoholysis to this compound

The hydrochloride salt intermediate is then treated with additional methanol to undergo alcoholysis. The pH of the reaction mixture is carefully controlled, typically by the addition of a base like ammonia (B1221849) or sodium methoxide (B1231860), to facilitate the formation of this compound and ammonium (B1175870) chloride.[1][2][9] The final product is isolated and purified through filtration and distillation.

Overall Reaction Scheme

Figure 1: Pinner reaction for this compound synthesis.

Detailed Experimental Protocols

The following protocols are synthesized from various industrial patents and publications. They represent common methodologies for the production of this compound.

Protocol 1: Standard Process

-

Salt Formation:

-

Charge a suitable reactor with anhydrous acetonitrile, anhydrous methanol, and a non-polar solvent such as n-hexane or carbon tetrachloride.[2][8]

-

Cool the mixture to a temperature between -20°C and -5°C.[8][10]

-

Slowly introduce dry hydrogen chloride gas into the stirred reaction mixture while maintaining the low temperature.[2][10]

-

After the addition of HCl is complete, continue to stir the reaction mixture for several hours (e.g., 6-12 hours) to ensure complete formation of the ethylimino methyl ether hydrochloride salt.[2]

-

-

Alcoholysis and Purification:

-

To the resulting slurry of the hydrochloride salt, add an excess of anhydrous methanol (typically 2-4 times the molar amount of the initial acetonitrile).[8][10]

-

Adjust the pH of the system to between 5.0 and 6.5 by introducing ammonia gas or adding a solution of sodium methoxide in methanol.[2][8][10]

-

Warm the reaction mixture to a temperature between 25°C and 40°C and stir for 4-10 hours to complete the alcoholysis.[5][8][10]

-

Cool the mixture and filter to remove the precipitated ammonium chloride.[1][5]

-

The filtrate is then subjected to distillation. The solvent is first removed, followed by the collection of the this compound fraction at 107-110°C.[5]

-

Protocol 2: High-Yield Process with Surfactant

To mitigate the negative impact of residual water and improve yield, some industrial processes incorporate a surfactant.

-

Salt Formation with Surfactant:

-

Charge the reactor with acetonitrile, anhydrous methanol, and a non-polar solvent (e.g., n-hexane).[2]

-

Cool the mixture to -10°C.[2]

-

Add a small quantity of a surfactant, such as cetyltrimethylammonium chloride or a Gemini surfactant, to the reaction mixture.[2][8] The molar ratio of surfactant to acetonitrile is typically low (e.g., 0.001-0.005).[8]

-

Proceed with the slow introduction of dry hydrogen chloride gas as described in Protocol 1.[2]

-

Stir for approximately 6 hours after HCl addition is complete.[2]

-

-

Alcoholysis and Purification:

-

Follow the alcoholysis, pH adjustment, filtration, and distillation steps as outlined in Protocol 1. The use of a surfactant can significantly improve the yield of the final product.[8]

-

Quantitative Data from Industrial Processes

The following tables summarize quantitative data extracted from various sources, providing a comparative overview of different process parameters and outcomes.

Table 1: Reactant Molar Ratios and Solvents

| Parameter | Source[2] | Source[8] | Source[10] |

| Acetonitrile : Methanol (Step 1) | 1 : 1.05 | 1 : 1-2 | 1 : 1-2 |

| Acetonitrile : HCl | 1 : 1.3 | 1 : 1.05-1.5 | 1 : 1.05-1.5 |

| Acetonitrile : Surfactant | 1 : 0.001 | 1 : 0.001-0.005 | N/A |

| Acetonitrile : Solvent (Mass Ratio) | 1 : 3.6 | 1 : 2-5 | 1 : 2-5 |

| Solvent Used | n-Hexane | Non-polar solvent | Non-polar solvent |

Table 2: Reaction Conditions and Yields

| Parameter | Source[2] | Source[8][10] | Source[5] | Source[9] |

| Salt Formation Temp. | -10°C | -20°C to -5°C | -10°C to 5°C | 8°C |

| Salt Formation Time | 6 hours | Not Specified | 12 hours | 16 hours |

| Alcoholysis Temp. | 40°C | 25°C to 40°C | 35°C to 40°C | 35°C |

| Alcoholysis Time | 4 hours | Not Specified | 10 hours | 6 hours |

| Alcoholysis pH | 5.5 - 6.0 | 5.0 - 6.5 | 6.5 (initial) | 5.0 - 6.0 |

| Reported Yield | 95.16% | >90% | ~90% | High |

| Reported Purity | 98.02% | Not Specified | Not Specified | Not Specified |

Experimental Workflow Diagram

Figure 2: General experimental workflow for TMOA production.

Alternative Synthesis Method: From Trichloroethane

An alternative, though less common, industrial method for preparing this compound involves the reaction of 1,1,1-trichloroethane (B11378) with sodium methoxide.[6][7] This method avoids the use of the highly toxic acetonitrile.[6] However, it often suffers from lower yields and challenges in controlling the reaction stability.[6]

The process can be enhanced by using a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB).[6]

Reaction Scheme

CH₃CCl₃ + 3 NaOCH₃ → CH₃C(OCH₃)₃ + 3 NaCl

Experimental Protocol with Phase Transfer Catalyst

-

Prepare a 40% sodium hydroxide (B78521) solution in a suitable reactor.

-

Add methanol and a catalytic amount of TBAB (e.g., 2.6% of the mass of trichloroethane).[6]

-

Heat the mixture to 40-50°C and slowly add 1,1,1-trichloroethane.[6]

-

After the addition is complete, reflux the mixture for approximately 4 hours.[6]

-

The product is then isolated from the reaction mixture. This method has been reported to achieve yields of around 53%.[6]

Conclusion

The industrial production of this compound is predominantly achieved through the Pinner reaction of acetonitrile and methanol with hydrogen chloride. This method, when optimized with careful control of reaction temperature, pH, and the use of surfactants to manage water content, can achieve high yields and purity, making it a robust and economically viable process. While alternative routes exist, such as the reaction of 1,1,1-trichloroethane with sodium methoxide, they are generally less efficient. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical overview for professionals in research, development, and manufacturing, providing the necessary information for the practical application and further optimization of this compound synthesis.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound (CAS No 1445-45-0) Manufacturers, Suppliers and Exporters [tradeindia.com]

- 4. sanjaychemindia.com [sanjaychemindia.com]

- 5. This compound: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 6. Synthesis of this compound - hangdachem.com [hangdachem.com]

- 7. Ortho ester - Wikipedia [en.wikipedia.org]

- 8. CN105384614A - this compound synthesis method - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CN102060678B - Synthesis process of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactions of Trimethyl Orthoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthoacetate (TMOA), a versatile and reactive organic compound, serves as a cornerstone in modern synthetic chemistry. Its unique structural features, particularly the presence of three methoxy (B1213986) groups attached to a central carbon, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the key reactions involving this compound, with a focus on their applications in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research and development. This document will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present quantitative data for these pivotal transformations.

The Johnson-Claisen Rearrangement: A Powerful C-C Bond Forming Reaction

The Johnson-Claisen rearrangement is a highly reliable and stereoselective method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters from allylic alcohols.[1] This reaction is particularly valuable as it proceeds via an in situ generated ketene (B1206846) acetal (B89532), thus avoiding the need to handle potentially unstable vinyl ethers.[1] The rearrangement is typically catalyzed by a weak acid, such as propionic acid, and is driven by the formation of a thermodynamically stable carbonyl group.[1]

Reaction Mechanism

The reaction is initiated by the acid-catalyzed exchange of one of the methoxy groups of this compound with the allylic alcohol. Subsequent elimination of two molecules of methanol (B129727) leads to the formation of a key ketene acetal intermediate. This intermediate then undergoes a concerted[2][2]-sigmatropic rearrangement through a chair-like transition state to furnish the final γ,δ-unsaturated ester product.[1]

Quantitative Data

The Johnson-Claisen rearrangement is known for its efficiency, with yields often being moderate to high depending on the substrate and reaction conditions.

| Allylic Alcohol Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 3-Methyl-2-buten-1-ol (B147165) | Propionic acid | Toluene | 110 | 12-24 | Ethyl 5-methyl-4-hexenoate | Representative Yield | [1] |

| Primary Allyl Alcohol | Propanoic acid | This compound | Reflux | N/A | γ,δ-unsaturated ester | Not Specified | [3] |

| Prenol | Acidic Catalyst | This compound | 95-110 then 140-145 | 2 then 20 | Methyl 3,3-dimethylpent-4-enoate | 40 | [2] |

| Allylic alcohol | Propionic acid | Triethyl orthoacetate | Reflux | N/A | γ,δ-unsaturated ester | Not Specified | [1] |

Experimental Protocol: Synthesis of Ethyl 5-methyl-4-hexenoate

This protocol is a representative procedure for the Johnson-Claisen rearrangement.[1]

Materials:

-

3-Methyl-2-buten-1-ol (Prenol)

-

Triethyl orthoacetate (used in this example, but this compound can also be used to yield the methyl ester)

-

Propionic acid

-

Anhydrous Toluene or Xylene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq).

-

Add a significant excess of triethyl orthoacetate (5.0 - 10.0 eq).

-

Add a catalytic amount of propionic acid (0.1 - 0.3 eq).

-

The reaction mixture is heated to reflux (typically 110-140 °C, depending on the solvent) and stirred vigorously.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess triethyl orthoacetate and solvent are removed under reduced pressure.

-

The residue is diluted with diethyl ether or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-4-hexenoate.

Amide Synthesis from Amine Hydrochloride Salts

This compound serves as an effective acetylating agent for the conversion of a wide range of primary and secondary aliphatic and some arylamine hydrochloride salts to their corresponding acetamides.[4] This method is practical, often high-yielding, and features a simple workup.[4] The reaction can be performed under conventional heating or microwave irradiation, with the latter significantly reducing reaction times.[4]

Reaction Mechanism

Mechanistic studies suggest that the reaction proceeds through an O-methylimidate intermediate, which then undergoes in situ demethylation by the chloride counter-ion to yield the corresponding acetamide.[4]

Quantitative Data

The acetylation of amine hydrochlorides with this compound generally provides good to excellent yields.

| Amine Hydrochloride | Method | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Various primary and secondary aliphatic and arylamine hydrochlorides | Conventional Heating | Reflux | 1-4 h | Corresponding Acetamides | High | [5] |

| Various primary and secondary aliphatic and arylamine hydrochlorides | Microwave Irradiation | 135 | 15 min | Corresponding Acetamides | High | [4] |

| Arylamine hydrochlorides | Conventional Heating | Gentle Heat | 50 min | N-Aryl Acetamides | 59 (average) | [6] |

Experimental Protocol: General Procedure for Acetylation of Amine Hydrochlorides

This is a general procedure adaptable for both conventional heating and microwave-assisted synthesis.[4][6]

Materials:

-

Amine hydrochloride salt

-

This compound (TMOA)

-

Methanol (for microwave-assisted method)

-

Ethanol/water (for recrystallization)

Procedure (Conventional Heating):

-

In a round-bottom flask, combine the amine hydrochloride salt (1.0 eq) and this compound (1.2-1.5 eq).

-

Heat the mixture under gentle reflux with stirring for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture.

-

The product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water).

Procedure (Microwave Irradiation):

-

In a microwave-safe vessel, combine the amine hydrochloride salt (1.0 eq) and this compound (1.5 eq) in methanol.

-

Heat the mixture in a microwave reactor at 135 °C for 15 minutes.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization.

This compound as a Protecting Group for Carboxylic Acids

Orthoesters, including this compound, are effective protecting groups for carboxylic acids. They are stable to basic and nucleophilic reaction conditions. The protection involves the formation of a 2-alkoxy-2-methyl-1,3-dioxolane derivative, which can be later hydrolyzed back to the carboxylic acid under mild acidic conditions.

General Protection and Deprotection Scheme

Experimental Protocol: General Procedure for Carboxylic Acid Protection

Materials:

-

Carboxylic acid

-

This compound

-

Acid catalyst (e.g., p-toluenesulfonic acid, PPTS)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

-

Dissolve the carboxylic acid in an anhydrous solvent.

-

Add an excess of this compound (typically 2-5 equivalents).

-

Add a catalytic amount of an acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

The reaction is then quenched with a mild base (e.g., triethylamine, saturated sodium bicarbonate solution).

-

The organic layer is separated, washed, dried, and concentrated to yield the protected carboxylic acid, which is often used in the next step without further purification.

Conclusion

This compound is a reagent of significant utility in organic synthesis, enabling powerful transformations such as the Johnson-Claisen rearrangement for stereoselective C-C bond formation and efficient amide synthesis from amine salts. Its role as a protecting group for carboxylic acids further underscores its versatility. The experimental protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors, ultimately facilitating the discovery and development of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]

- 3. bioinfopublication.org [bioinfopublication.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Trimethyl Orthoacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthoacetate (TMOA), systematically known as 1,1,1-trimethoxyethane, is a versatile reagent and intermediate in organic synthesis, valued for its role in the formation of protective groups, in Claisen rearrangements, and in the synthesis of various pharmaceuticals and agrochemicals. However, its utility is intrinsically linked to its stability profile. This technical guide provides an in-depth analysis of the stability of this compound under various conditions and outlines the best practices for its storage and handling to ensure its integrity and safe use in research and development.

Hydrolytic Stability

The primary pathway for the degradation of this compound is hydrolysis. This reaction is highly sensitive to the pH of the environment. The presence of even trace amounts of water, particularly under acidic conditions, can lead to the rapid breakdown of the orthoester into methyl acetate (B1210297) and methanol (B129727).

Quantitative Analysis of Hydrolytic Stability

A key study on the hydrolysis of a series of orthoesters, including this compound, was conducted over a pH range of 1 to 8, with the reaction progress monitored by ¹H NMR spectroscopy. The results demonstrate a strong dependence of the hydrolysis rate on pH.[1]

The following table summarizes the half-life of this compound at various pH values, providing a clear quantitative overview of its stability in aqueous environments.

| pH | Half-life (t½) in minutes |

| 1 | < 1 |

| 2 | ~ 1 |

| 3 | ~ 5 |

| 4 | ~ 20 |

| 5 | ~ 90 |

| 6 | ~ 480 |

| 7 | 10 |

| 8 | ~ 480 |

Note: The data for this table has been carefully extracted from the graphical representations in "The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable". The values should be considered as close approximations.

dot

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Thermal Stability

While generally stable at ambient temperatures, this compound can undergo thermal decomposition at elevated temperatures. Studies on its gas-phase elimination kinetics have shown that it decomposes to methanol and methyl ketene (B1206846) dimethyl acetal (B89532) at temperatures between 310-369°C. This decomposition follows a unimolecular, first-order rate law.

For practical laboratory and industrial applications, it is crucial to avoid high temperatures to prevent degradation and the formation of potentially hazardous byproducts.

Experimental Protocols

Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the hydrolysis of this compound as a function of pH using ¹H NMR spectroscopy.

1. Materials:

-

This compound (high purity)

-

Deuterated water (D₂O)

-

Phosphate (B84403) buffer solutions (prepared in D₂O) at desired pH values (e.g., 1, 2, 3, 4, 5, 6, 7, 8)

-

Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a distinct NMR signal)

-

NMR tubes

-

NMR spectrometer

2. Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the internal standard in D₂O of a known concentration.

-

For each pH value to be tested, place a precise volume of the corresponding phosphate buffer solution in D₂O into an NMR tube.

-

Add a known amount of the internal standard stock solution to the NMR tube.

-

Equilibrate the NMR tube to the desired temperature in the NMR spectrometer.

-

-

Initiation of Reaction:

-

Inject a small, accurately known amount of this compound into the NMR tube containing the buffered solution and internal standard.

-

Quickly and thoroughly mix the contents of the NMR tube.

-

-

NMR Data Acquisition:

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the rate of hydrolysis at the specific pH. For acidic conditions, rapid acquisition is necessary.

-

-

Data Analysis:

-

Integrate the characteristic signals of this compound (e.g., the singlet for the three equivalent methoxy (B1213986) groups) and the internal standard in each spectrum.

-

The concentration of this compound at each time point can be determined relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

dot

Caption: Experimental workflow for stability testing by ¹H NMR.

Storage and Handling

Proper storage and handling are paramount to maintaining the quality and ensuring the safety of this compound.

Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |

| Container | Keep container tightly closed.[2] |

| Incompatible Materials | Acids, strong oxidizing agents, and moisture. |

| Ventilation | Store in a well-ventilated area.[2] |

Handling Precautions

This compound is a highly flammable liquid and vapor. It is also an eye and skin irritant. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All operations should be conducted in a well-ventilated fume hood. Sources of ignition, such as open flames and sparks, must be strictly avoided.

References

Methodological & Application

Application Notes and Protocols: Trimethyl Orthoacetate in the Johnson-Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Johnson-Claisen rearrangement is a powerful and reliable method for the formation of carbon-carbon bonds, specifically for the synthesis of γ,δ-unsaturated esters.[1][2] This variant of the Claisen rearrangement utilizes an allylic alcohol and an orthoester, such as trimethyl orthoacetate, in the presence of a weak acid catalyst.[2][3][4] The reaction proceeds through the in situ formation of a ketene (B1206846) acetal (B89532), which then undergoes a[3][3]-sigmatropic rearrangement to yield the desired product.[5] This method is highly valued in organic synthesis for its ability to create new carbon-carbon bonds with a high degree of stereoselectivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][6][7]

The use of this compound in this reaction is particularly advantageous for the synthesis of the corresponding methyl esters. This application note provides detailed protocols, reaction data, and applications of this compound in the Johnson-Claisen rearrangement, aimed at researchers and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Stereochemistry

The Johnson-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, chair-like six-membered transition state.[1] This concerted mechanism is responsible for the high stereoselectivity often observed in this reaction.[6] The generally accepted mechanism involves the following steps:

-

Acid-catalyzed formation of a mixed orthoester: The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of this compound by a weak acid catalyst, typically propanoic acid.[3] The allylic alcohol then displaces a molecule of methanol (B129727) to form a mixed orthoester.

-

Formation of a ketene acetal: Further heating in the presence of the acid catalyst leads to the elimination of a second molecule of methanol, forming a reactive ketene acetal intermediate.

-

[3][3]-Sigmatropic rearrangement: The ketene acetal then undergoes a concerted[3][3]-sigmatropic rearrangement through a chair-like transition state to form the thermodynamically more stable γ,δ-unsaturated methyl ester.[5]

The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the geometry of the starting allylic alcohol and the conformation of the transition state. The chair-like transition state minimizes steric interactions, often leading to a predictable transfer of chirality.

Data Presentation

The following table summarizes representative quantitative data for the Johnson-Claisen rearrangement using this compound with various allylic alcohols. Yields and reaction conditions can vary depending on the specific substrate and scale of the reaction.

| Allylic Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Generic Primary Allylic Alcohol | Propanoic Acid (cat.) | This compound (excess) | 130-160 | Variable | γ,δ-Unsaturated Methyl Ester | Good | N/A |

| Allylic alcohol 56 (in synthesis of (±)-przewalskin B) | Propanoic Acid (cat.) | This compound | Not Specified | Not Specified | Esters 57a and 57b | Not Specified | 2:1 |

Experimental Protocols

General Protocol for the Johnson-Claisen Rearrangement using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Allylic alcohol

-

This compound (used in stoichiometric excess)

-

Propanoic acid (catalytic amount, typically 1-10 mol% relative to the allylic alcohol)[8]

-

Anhydrous solvent (e.g., toluene (B28343) or xylene, optional, as this compound can serve as both reagent and solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Silica (B1680970) gel for column chromatography

Procedure: [8]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol and a stoichiometric excess of this compound.

-

Add a catalytic amount of propanoic acid to the mixture.

-

Heat the reaction mixture to a temperature at or near the boiling point of this compound (or the solvent if used), typically in the range of 130-160°C.[8]

-

For improved yields, it is recommended to slowly add the allylic alcohol to the pre-heated this compound.[8]

-

After the addition is complete, distill off a portion of the excess this compound until the reaction mixture reaches a temperature of 130-160°C.[8]

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the remaining excess this compound and solvent under reduced pressure.

-

Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acid catalyst and remove any water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure γ,δ-unsaturated methyl ester.

Applications in Drug Development and Natural Product Synthesis

The γ,δ-unsaturated ester motif generated through the Johnson-Claisen rearrangement is a common structural feature in numerous biologically active natural products and pharmaceutical agents.[1] This reaction provides a powerful tool for the construction of key synthetic intermediates in drug discovery and development.

Key applications include:

-

Synthesis of Bioactive Natural Products: The Johnson-Claisen rearrangement has been employed as a key step in the total synthesis of various natural products, including sesquiterpenes and other complex molecules.[3] For instance, it was utilized in the synthesis of (±)-przewalskin B, where an allylic alcohol was treated with this compound and a catalytic amount of propanoic acid.[3]

-

Access to Chiral Building Blocks: The double bond and the ester functionality in the product can be further manipulated to introduce new stereocenters and functional groups, providing access to a wide range of chiral building blocks for the synthesis of complex target molecules.[1]

-

Construction of Quaternary Carbon Centers: This rearrangement is particularly useful for the stereoselective construction of quaternary carbon centers, which are challenging to create using other synthetic methods.[3]

Mandatory Visualizations

Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. bioinfopublication.org [bioinfopublication.org]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]